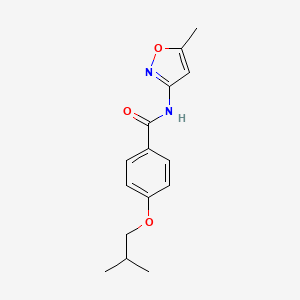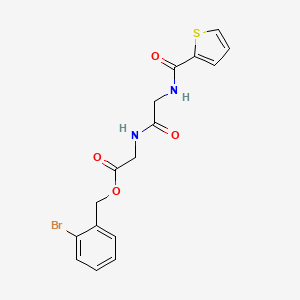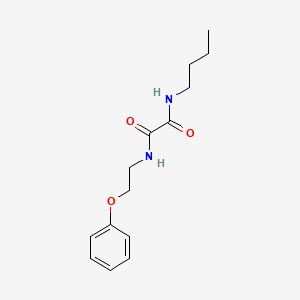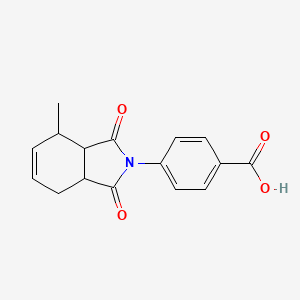
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide, also known as ML347, is a small molecule inhibitor that has been developed as a tool compound for studying the function of the protein TAK1 (Transforming Growth Factor-β-Activated Kinase 1). TAK1 is a key mediator of several signaling pathways involved in inflammation, immune response, and cell survival.
Mecanismo De Acción
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide inhibits TAK1 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, leading to the suppression of signaling pathways involved in inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. It has also been shown to attenuate the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis. In addition, N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide is a useful tool compound for studying the function of TAK1 in various cellular and animal models. However, its specificity for TAK1 is limited, as it has been shown to inhibit other kinases at higher concentrations. In addition, N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
For the use of N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide include the development of more specific TAK1 inhibitors and the investigation of its potential therapeutic applications in inflammatory diseases and cancer. In addition, the use of N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide in combination with other inhibitors or chemotherapeutic agents may enhance its efficacy in cancer treatment. Finally, the development of more soluble analogs of N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide may improve its utility in experimental settings.
Métodos De Síntesis
The synthesis of N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide involves the reaction of 4-methoxybenzylamine with 4-nitrophenylacetic acid in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF (N,N-dimethylformamide). The resulting intermediate is then treated with ethanediamine to yield N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide has been used as a tool compound to study the function of TAK1 in various cellular and animal models. TAK1 is involved in the activation of several signaling pathways, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, the MAPK (mitogen-activated protein kinase) pathway, and the JNK (c-Jun N-terminal kinase) pathway. N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to inhibit TAK1 activity in vitro and in vivo, leading to the suppression of downstream signaling pathways.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-24-14-8-2-11(3-9-14)10-17-15(20)16(21)18-12-4-6-13(7-5-12)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTBPXDBNQEMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)

![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234846.png)

![4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234851.png)
![2-[ethyl(propionyl)amino]benzoic acid](/img/structure/B5234863.png)

![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5234871.png)
![4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B5234872.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
![2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5234878.png)

![N-{[1-(2-hydroxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5234898.png)
